molecular formula C10H15NO3 B2680478 tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate CAS No. 2007472-03-7

tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate

Cat. No.: B2680478
CAS No.: 2007472-03-7
M. Wt: 197.234
InChI Key: HANRKFJJWBZROT-UHFFFAOYSA-N
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Description

“tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate” is a chemical compound with the CAS Number: 2007472-03-7 . It has a molecular weight of 197.23 . The IUPAC name for this compound is tert-butyl methyl (2-oxobut-3-yn-1-yl)carbamate . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15NO3/c1-6-8(12)7-11(5)9(13)14-10(2,3)4/h1H,7H2,2-5H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 197.23 .

Scientific Research Applications

Crystal Structure Analysis

Tert-butyl carbamate derivatives have been synthesized and structurally characterized using single crystal X-ray diffraction. These compounds, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, exhibit strong and weak hydrogen bonds, forming three-dimensional architectures in the crystal packing. This analysis is crucial for understanding the molecular interactions and assembly of such compounds (Das et al., 2016).

Diels-Alder Reactions

Tert-butyl carbamate derivatives are used in Diels-Alder reactions, a key chemical synthesis technique. For example, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is prepared through this method, demonstrating the versatility of these compounds in chemical synthesis and their potential in creating complex molecular structures (Padwa et al., 2003).

Hydrogen and Halogen Bonds

Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate has shown that in crystals of these diacetylenes, molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This highlights the significance of these bonds in the structural formation of carbamate derivatives (Baillargeon et al., 2017).

Photocatalytic Reactions

Tert-butyl carbamate derivatives play a role in photocatalytic reactions. For instance, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate is used in the photoredox-catalyzed amination of o-hydroxyarylenaminones, demonstrating their utility in the assembly of complex molecules like 3-aminochromones under mild conditions (Wang et al., 2022).

Radical Oxidation Processes

Studies have shown that tert-butylperoxyiodane undergoes oxidation of the methylene groups α to the nitrogen atom of amides (or carbamates) yielding imides or tert-butylperoxyamide acetals. This is indicative of the potential of tert-butyl carbamate derivatives in radical oxidation processes (Ochiai et al., 1999).

Environmental Applications

Tert-butyl carbamate derivatives have been studied in the context of environmental science. For example, the oxidation of methyl tert-butyl ether (MTBE) by conventional ozonation and advanced oxidation processes generates degradation products like tert-butyl formate and tert-butyl alcohol, highlighting the role of these compounds in environmental remediation and water treatment processes (Acero et al., 2001).

Safety and Hazards

The safety information for “tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate” is available in its Material Safety Data Sheet (MSDS) . It is recommended to refer to the MSDS for detailed safety and handling information.

Properties

IUPAC Name

tert-butyl N-methyl-N-(2-oxobut-3-ynyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-6-8(12)7-11(5)9(13)14-10(2,3)4/h1H,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANRKFJJWBZROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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